molecular formula C13H20O3 B1606224 Furfuryl octanoate CAS No. 39252-03-4

Furfuryl octanoate

Cat. No. B1606224
CAS RN: 39252-03-4
M. Wt: 224.3 g/mol
InChI Key: JNIWCVWKECYDSV-UHFFFAOYSA-N
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Description

Furfuryl octanoate, also known as Furfuryl caprylate, is a chemical compound with the empirical formula C13H20O3 . It belongs to the class of organic compounds known as fatty acid esters . The CAS Number is 39252-03-4 .


Synthesis Analysis

While specific synthesis methods for Furfuryl octanoate were not found in the search results, it’s worth noting that furfural, a related compound, can be converted to furfuryl alcohol by enteric bacteria, which can also be formed by hydrolysis of esters of furfuryl alcohol .


Molecular Structure Analysis

The molecular weight of Furfuryl octanoate is 224.30 . The structure of Furfuryl octanoate can be represented by the SMILES string CCCCCCCC(=O)OCc1ccco1 .


Physical And Chemical Properties Analysis

Furfuryl octanoate has a refractive index of n20/D 1.46 (lit.), a boiling point of 139 °C/10 mmHg (lit.), and a density of 0.978 g/mL at 25 °C (lit.) .

Scientific Research Applications

Biomass-Derived Chemicals Production Furan derivatives like furfural and HMF, derived from renewable biomass, present a sustainable alternative to petroleum-based building blocks in chemical manufacturing. The dehydration of monosaccharides like fructose, glucose, and xylose using biphasic reactor systems shows promise for high selectivity and conversion efficiency. This process can be applied to various polysaccharides, offering a pathway to produce highly functionalized chemicals from inexpensive and abundant resources without the need for separate hydrolysis steps (Chheda, Román‐Leshkov, & Dumesic, 2007).

Catalytic Conversion to Bio-products The valorization of furfural through sustainable routes involves its one-pot conversion into useful bio-products like furfuryl alkyl ethers, levulinate esters, and others using heterogeneous catalysts. Research exploring the catalytic potential of modified zeolite beta containing Al and Sn sites has demonstrated high yields and steady performance, indicating the viability of furfural as a renewable feedstock for diverse chemical products (Antunes et al., 2015).

Vapor-phase Transformations Investigations into the vapor-phase transformations of furfural over Pt nanoparticles of various sizes and shapes highlight the structure sensitivity of furfural decarbonylation/hydrogenation reactions. The study provides insights into optimizing catalyst design for selective production of furfuryl alcohol and furan, key intermediates in furfural-based chemical synthesis (Pushkarev et al., 2012).

Detoxification of Biomass Hydrolysates The use of membrane extraction for the removal of inhibitors like sulfuric acid, acetic acid, and furfural from biomass hydrolysates represents an innovative approach to enhance the bioconversion efficiency of lignocellulosic feedstocks. This method improves the viability of biomass as a raw material for biofuel and biochemical production (Grzenia, Schell, & Wickramasinghe, 2012).

Future Directions

While specific future directions for Furfuryl octanoate were not found in the search results, it’s worth noting that furfural, a related compound, has been considered as one of the most promising platform molecules directly derived from biomass . The hydrogenation of furfural is one of the most versatile reactions to upgrade furanic components to biofuels .

properties

IUPAC Name

furan-2-ylmethyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-2-3-4-5-6-9-13(14)16-11-12-8-7-10-15-12/h7-8,10H,2-6,9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIWCVWKECYDSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8068171
Record name Octanoic acid, 2-furanylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8068171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

139.00 °C. @ 10.00 mm Hg
Record name Furfuryl octanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037730
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name Furfuryl octanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/712/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.980-0.989
Record name Furfuryl octanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/712/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Furfuryl octanoate

CAS RN

39252-03-4
Record name Furfuryl octanoate
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Record name Furfuryl octanoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanoic acid, 2-furanylmethyl ester
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Record name Octanoic acid, 2-furanylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8068171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furfuryl octanoate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.419
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Record name FURFURYL OCTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24FE04Z37C
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Record name Furfuryl octanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037730
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
F Zhao, Y Meng, JL Anderson - Journal of Chromatography A, 2008 - Elsevier
… Recoveries for the PIL-based fibers at the higher spiking level ranged from 74.0% for ethyl valerate to 132.4% for furfuryl octanoate with RSD values lower than 19.0%. For the 7-μm …
Number of citations: 287 www.sciencedirect.com
O Lasekan, K Alfi, KA Abbas - International Journal of Food …, 2012 - Taylor & Francis
… 5-dimethylfuran, furfuryl octanoate, and the beany-flavored 2-pentylfuran identified in the roasted nuts. On the other hand, furfuryl hexanoate and furfuryl octanoate were identified in the …
Number of citations: 16 www.tandfonline.com
O Lasekan, K Abbas - Food and Chemical Toxicology, 2010 - Elsevier
… decanal, octanal, nonanal, hept-2-enal, (E, E)-2,4-nonadienal, (E, E)-2,4-decadienal, hexadecanoic acid, octadecanoic acid, decanoic acid, octanoic acid, heptanone, furfuryl octanoate …
Number of citations: 75 www.sciencedirect.com
Y Satyawali, V Akemeier, W Dejonghe… - Waste and Biomass …, 2019 - Springer
… laurate (510 g kg −1 ), furfuryl octanoate (167 g kg −1 ) and … concentration on the furfuryl octanoate esterification. Adding … , but not to a higher final furfuryl octanoate titer. The final ester …
Number of citations: 3 link.springer.com
TD Ho, AJ Canestraro, JL Anderson - Analytica Chimica Acta, 2011 - Elsevier
… Water Furfuryl octanoate 5–1000 μg L −1 4.9192 μg L −1 0.990 … Water Furfuryl octanoate 5–600 μg L −1 5.9463 μg L −1 … Water Furfuryl octanoate 5–500 μg L −1 6.0621 μg L −1 0.997 …
Number of citations: 294 www.sciencedirect.com
DB Goodenowe, S Ritchie, D Heath - Animal Cell Technology: Basic & …, 2006 - Springer
Identifying metabolic responses of cells to drugs can be highly informative for understanding mode of action and toxicity, and can provide value in the drug discovery process by …
Number of citations: 2 link.springer.com
DW Roubik, JT Knudsen - Flora, 2017 - Elsevier
… The total hind tibial content from individual bees was extracted in 0.5 ml redistilled hexane, or in Licrosolv hexane (Merck 98% purity) to which 5 μg of furfuryl octanoate and/or methyl …
Number of citations: 8 www.sciencedirect.com
S Pettersson, F Ervik, JT Knudsen - Biological Journal of the …, 2004 - academic.oup.com
… Adsorbed scent was eluted with 400 µL diethyl ether, and 10 µg each of methyl stearate and furfuryl octanoate were added to all samples as internal standards for quantification. …
Number of citations: 62 academic.oup.com
RC French, SE Nester, JR Stavely - Journal of agricultural and …, 1993 - ACS Publications
More than 100 aroma compounds were tested for activity in stimulating germination of teliospores of Uromyces appendiculatus, the fungus that causes bean rust disease. Preliminary …
Number of citations: 10 pubs.acs.org
PJ Abbott, ANZF Authority - Europe
Number of citations: 0

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